molecular formula C19H30N2O2 B6065709 2-[4-(Oxan-4-yl)-1-(2-phenylethyl)piperazin-2-yl]ethanol

2-[4-(Oxan-4-yl)-1-(2-phenylethyl)piperazin-2-yl]ethanol

Cat. No.: B6065709
M. Wt: 318.5 g/mol
InChI Key: MLMUDCFJNVBRIM-UHFFFAOYSA-N
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Description

2-[4-(Oxan-4-yl)-1-(2-phenylethyl)piperazin-2-yl]ethanol is a complex organic compound that features a piperazine ring substituted with an oxane group and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Oxan-4-yl)-1-(2-phenylethyl)piperazin-2-yl]ethanol typically involves multi-step organic reactions One common approach is to start with the piperazine ring, which is then functionalized with the oxane and phenylethyl groups through nucleophilic substitution reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Oxan-4-yl)-1-(2-phenylethyl)piperazin-2-yl]ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the oxane ring to a simpler ether.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Simplified ethers or alcohols.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-[4-(Oxan-4-yl)-1-(2-phenylethyl)piperazin-2-yl]ethanol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(Oxan-4-yl)-1-(2-phenylethyl)piperazin-2-yl]ethanol involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethanol: Similar structure but with a methoxy group instead of the oxane ring.

    3-[4-(2-Phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one: Contains a benzanthrone moiety instead of the oxane ring.

Uniqueness

2-[4-(Oxan-4-yl)-1-(2-phenylethyl)piperazin-2-yl]ethanol is unique due to the presence of the oxane ring, which imparts distinct chemical and biological properties. This structural feature may enhance its interaction with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[4-(oxan-4-yl)-1-(2-phenylethyl)piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O2/c22-13-7-19-16-21(18-8-14-23-15-9-18)12-11-20(19)10-6-17-4-2-1-3-5-17/h1-5,18-19,22H,6-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLMUDCFJNVBRIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2CCN(C(C2)CCO)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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